molecular formula C17H17BrN2O2 B4394529 N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)oxamide

N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)oxamide

Cat. No.: B4394529
M. Wt: 361.2 g/mol
InChI Key: AIKKGDQESGYEEV-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide” is an organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of an ethanediamide backbone with various substituents The specific structure of this compound includes a 4-bromo-2-methylphenyl group and a 1-phenylethyl group attached to the ethanediamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-methylaniline and 1-phenylethylamine.

    Formation of Intermediate: The starting materials undergo a series of reactions to form an intermediate compound. This may involve reactions such as amination or acylation.

    Final Coupling: The intermediate is then coupled with ethanediamide under specific reaction conditions, such as the presence of a catalyst or specific temperature and pressure conditions, to form the final product.

Industrial Production Methods

In an industrial setting, the production of “N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide” may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The bromine atom in the 4-bromo-2-methylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as sodium iodide (NaI) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of “N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide” depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide
  • N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)propanediamide
  • N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)butanediamide

Uniqueness

“N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide” is unique due to its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 4-bromo-2-methylphenyl group and the 1-phenylethyl group may confer distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-11-10-14(18)8-9-15(11)20-17(22)16(21)19-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKKGDQESGYEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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